

Tautomeric forms of 4,5-Diamino-2,6-dimercaptopyrimidine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	4,5-Diamino-2,6-dimercaptopyrimidine
Cat. No.:	B189478

[Get Quote](#)

An In-depth Technical Guide to the Tautomeric Forms of **4,5-Diamino-2,6-dimercaptopyrimidine**

For Researchers, Scientists, and Drug Development Professionals

Abstract

4,5-Diamino-2,6-dimercaptopyrimidine (DADMcP) is a multifunctional heterocyclic compound with a complex tautomeric profile. A comprehensive theoretical study combining Fourier Transform Infrared (FTIR) spectroscopy with ab-initio Hartree-Fock/Self-Consistent Field (HF/SCF) and Density Functional Theory (DFT) calculations has elucidated the potential tautomeric forms and their relative stabilities.^{[1][2]} This technical guide summarizes these findings, presenting quantitative data on the stability of the nine possible tautomers, detailing the experimental and computational methodologies employed in their characterization, and providing a visual representation of the tautomeric equilibrium. The study concludes that while nine tautomers are possible, three are energetically favored, with the dithione form being the most stable.^{[1][2]}

Tautomeric Landscape of 4,5-Diamino-2,6-dimercaptopyrimidine

The potential for thione-thiol tautomerism in **4,5-Diamino-2,6-dimercaptopyrimidine** gives rise to nine distinct tautomeric forms.[1][3] Theoretical calculations have been instrumental in determining the geometry and relative stability of these tautomers.

Energetic Favorability and Stability

Computational studies indicate a clear energetic preference for three of the nine tautomers. The dithione form (Tautomer 2) is identified as the most stable isomer in the gas phase.[2] The order of stability for all nine tautomers, as determined by HF/SCF and DFT calculations, is presented below.

Data Presentation

Table 1: Calculated Theoretical Energies and Relative Stabilities of **4,5-Diamino-2,6-dimercaptopyrimidine** Tautomers (in vacuum).[2]

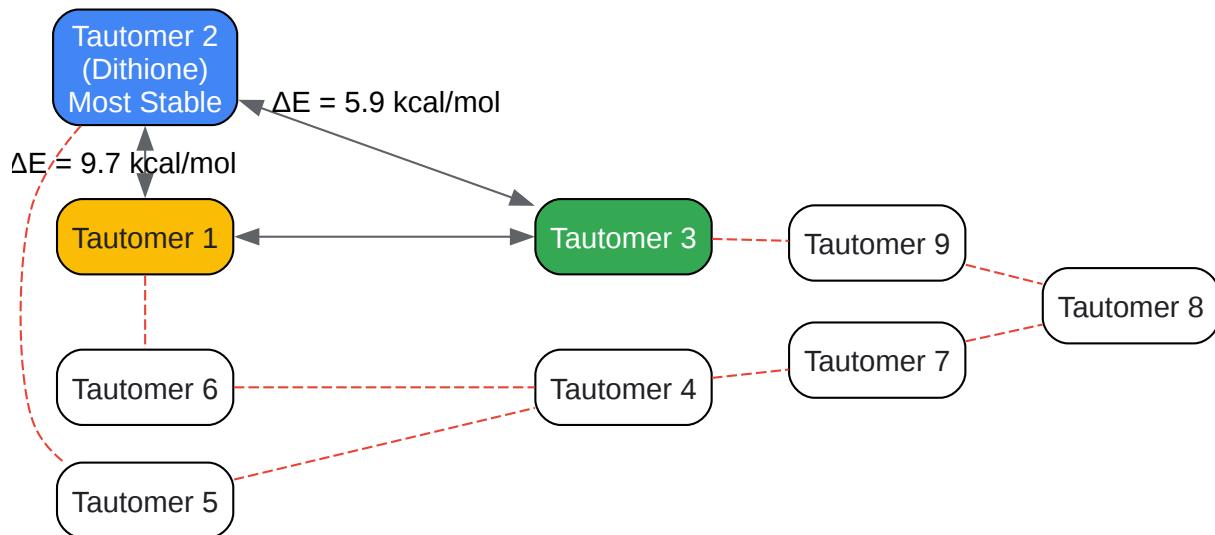
Tautomer	HF/SCF (kcal/mol)	ΔE (HF/SCF) (kcal/mol)	DFT (kcal/mol)	ΔE (DFT) (kcal/mol)	ZPE (kcal/mol)	ΔE (ZPE) (kcal/mol)
1	-732,895.2	5.8	-734,976.5	9.7	66.6	4.6
2	-732,901.0	0	-734,986.2	0	71.7	0
3	-732,896.4	4.5	-734,980.3	5.9	69.3	3.5
4	-732,875.2	25.8	-734,960.8	25.4		
5	-732,882.2	18.7	-734,967.8	18.4		
6	-732,886.5	14.5	-734,970.4	15.8		
7	-732,871.4	29.6	-734,954.7	31.5		
8	-732,864.5	36.4	-734,950.1	36.1		
9	-732,884.7	16.2	-734,969.8	16.4		

ZPE: Zero-point vibrational energy. The energy gap based on ZPE confirms that Tautomer 2 is the most predominant in the gas phase.

Experimental and Computational Protocols

The characterization of the tautomeric forms of **4,5-Diamino-2,6-dimercaptopyrimidine** was achieved through a combination of spectroscopic analysis and theoretical calculations.[\[1\]](#)

Experimental Methodology: FTIR and NIR Spectroscopy


- Sample Preparation: The compound **4,5-Diamino-2,6-dimercaptopyrimidine** was obtained from Aldrich. Solid samples for FTIR analysis were prepared as KBr pellets.[\[2\]](#)
- FTIR Spectroscopy: Infrared spectra were recorded over the range of 4000-400 cm^{-1} using a Shimadzu FTIR-8300 spectrophotometer. This technique was employed to identify the vibrational modes of the molecule.[\[2\]](#)
- NIR Spectroscopy: Near-infrared spectra were recorded in the range of 29,000-4,000 cm^{-1} using a FieldSpec fiber optics instrument from Analytical Spectral Devices (ASD). The presence of an S-H overtone band in the NIR spectrum provided evidence for the predominance of specific tautomers in the solid state.[\[2\]](#)

Computational Methodology: Ab-initio and DFT Calculations

- Software: Computational calculations for geometry optimization were performed using the GAMESS(R4) software.[\[2\]](#)
- Methodology: Both ab-initio Hartree-Fock Self-Consistent Field (HF/SCF) and Density Functional Theory (DFT) approaches were used for the theoretical investigation.[\[2\]](#)
- Convergence Criterion: A convergence criterion of 10^{-4} kcal \AA^{-1} mol^{-1} was utilized in a conjugate gradient algorithm for all geometry optimizations.[\[2\]](#)
- Basis Set: Molecular orbitals were expanded using the atomic 6-31G(d,p) basis set.[\[2\]](#)
- Vibrational Spectra Simulation: The theoretical vibrational spectra of the most stable tautomers were simulated using DFT calculations to aid in the assignment of the experimental FTIR bands.[\[1\]](#)[\[2\]](#)

Visualization of Tautomeric Equilibria

The following diagram illustrates the relationship between the nine possible tautomers of **4,5-Diamino-2,6-dimercaptopyrimidine** and highlights the three most energetically favorable forms.

[Click to download full resolution via product page](#)

Caption: Tautomeric forms of **4,5-Diamino-2,6-dimercaptopyrimidine** and their relative stabilities.

Conclusion

The tautomeric landscape of **4,5-Diamino-2,6-dimercaptopyrimidine** is complex, with nine potential isomers. However, theoretical and spectroscopic evidence strongly suggests that a limited number of these tautomers are energetically favorable.[1][2] The dithione form (Tautomer 2) is the most stable in the gas phase.[2] Experimental evidence from FTIR and NIR spectroscopy indicates that in the solid state, a mixture of tautomers is likely present, with Tautomers 2 and 3 being the predominant species.[2] This detailed understanding of the tautomeric preferences of **4,5-Diamino-2,6-dimercaptopyrimidine** is crucial for researchers in

drug development, as the specific tautomeric form can significantly influence the molecule's physicochemical properties and biological activity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. scielo.br [scielo.br]
- 2. researchgate.net [researchgate.net]
- 3. abjar.vandanapublications.com [abjar.vandanapublications.com]
- To cite this document: BenchChem. [Tautomeric forms of 4,5-Diamino-2,6-dimercaptopyrimidine]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b189478#tautomeric-forms-of-4-5-diamino-2-6-dimercaptopyrimidine>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com